9-(4-bromophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-BROMOPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: is a complex heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-BROMOPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common synthetic route includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(4-BROMOPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of other heterocyclic compounds and polymers .
Biology
Medicine
The compound is being explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and bacterial infections .
Industry
In the industrial sector, it is used in the development of materials with specific properties, such as fluorescent materials and dyes .
Mechanism of Action
The mechanism of action of 9-(4-BROMOPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival . The antibacterial activity is likely due to its interaction with bacterial cell membranes and enzymes, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar core structure and exhibit diverse pharmacological properties.
Benzoxazines: Known for their applications in materials science and medicinal chemistry.
Isoxazoles: These compounds are also used in the development of therapeutic agents and materials.
Uniqueness
9-(4-BROMOPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific substitution pattern and the presence of both chromene and oxazine rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H14BrNO3 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
9-(4-bromophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C18H14BrNO3/c1-11-8-17(21)23-18-14(11)6-7-16-15(18)9-20(10-22-16)13-4-2-12(19)3-5-13/h2-8H,9-10H2,1H3 |
InChI Key |
IPIWCYFKDBVCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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